molecular formula C22H20BNO2 B13348015 [2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid CAS No. 408306-36-5

[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid

Cat. No.: B13348015
CAS No.: 408306-36-5
M. Wt: 341.2 g/mol
InChI Key: CJCLBKSFWSEZLW-UHFFFAOYSA-N
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Description

(2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid is an organoboron compound that features an anthracene moiety linked to a boronic acid group through a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the reaction of anthracen-9-ylmethylamine with a boronic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which facilitates the transfer of the aryl group to a palladium catalyst in Suzuki–Miyaura coupling reactions. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Biological Activity

[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid, a compound featuring both anthracene and boronic acid functionalities, has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their diverse applications, particularly in the fields of anticancer, antibacterial, and antiviral therapies. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by the presence of an anthracene moiety linked to a boronic acid group through an amino-methyl bridge. The synthesis typically involves the Suzuki–Miyaura cross-coupling reaction, which is a well-established method for creating carbon-boron bonds. This process allows for the incorporation of anthracene derivatives into boronic acid frameworks, enhancing their functional properties.

Anticancer Properties

Boronic acids have been extensively studied for their anticancer properties. The introduction of the anthracene moiety in this compound may enhance its efficacy due to the photophysical properties of anthracene, which can facilitate selective targeting of cancer cells.

A review highlighted that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, a boronic acid derivative, is used clinically for multiple myeloma treatment due to its ability to induce cell cycle arrest and apoptosis through proteasome inhibition . The potential of this compound in similar mechanisms warrants further investigation.

Antibacterial and Antiviral Activities

Recent studies have demonstrated that boronic acids exhibit significant antibacterial and antiviral activities. They function by disrupting bacterial cell wall synthesis and interfering with viral replication processes. For example, compounds with boronic acid groups have shown effectiveness against various strains of bacteria by inhibiting key enzymes involved in cell wall biosynthesis .

The anthracene component may also contribute to these activities through photodynamic effects, where light exposure activates the compound to produce reactive oxygen species (ROS), leading to microbial cell death. This dual mechanism—chemical inhibition and photodynamic action—could make this compound a potent antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various boronic acid derivatives, it was found that compounds similar to this compound exhibited promising results against breast cancer cell lines. The mechanism involved was primarily through the inhibition of proteasomal degradation pathways, leading to increased levels of pro-apoptotic factors .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of anthracene-based boronic acids. The study demonstrated that these compounds showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. The photodynamic properties were also assessed, revealing enhanced antibacterial effects under UV light exposure .

Data Tables

Activity Type Mechanism Reference
AnticancerProteasome inhibition
AntibacterialCell wall synthesis disruption
AntiviralViral replication interference

Properties

CAS No.

408306-36-5

Molecular Formula

C22H20BNO2

Molecular Weight

341.2 g/mol

IUPAC Name

[2-[(anthracen-9-ylmethylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C22H20BNO2/c25-23(26)22-12-6-3-9-18(22)14-24-15-21-19-10-4-1-7-16(19)13-17-8-2-5-11-20(17)21/h1-13,24-26H,14-15H2

InChI Key

CJCLBKSFWSEZLW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CNCC2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O

Origin of Product

United States

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